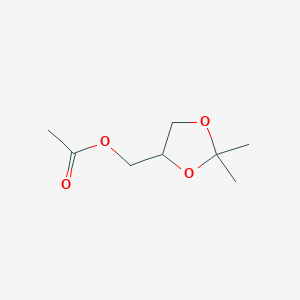

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(9)10-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCWECNJFXXSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291206 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14739-11-8 | |

| Record name | 1, 2,2-dimethyl-, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acyl Chloride-Mediated Esterification

The most widely reported method involves reacting (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with acetyl chloride in the presence of a base.

Procedure :

-

Reagents : (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (1.0 equiv), acetyl chloride (1.2 equiv), pyridine (1.5 equiv), dichloromethane (DCM) solvent.

-

Conditions : The reaction is initiated at 0°C to minimize side reactions, followed by stirring at room temperature for 12–24 hours.

-

Work-up : The mixture is quenched with 1 M HCl, extracted with chloroform, dried over anhydrous Na₂SO₄, and purified via silica gel chromatography (hexane/EtOAc gradients).

Yield : 70–85% (estimated from analogous esterifications in search result).

Mechanistic Insight :

Pyridine neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction to completion. The acetonide ring remains intact under these mildly basic conditions.

Carbodiimide-Assisted Coupling

For substrates requiring milder conditions, acetic acid can be activated using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Procedure :

-

Reagents : (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (1.0 equiv), acetic acid (1.2 equiv), EDC (1.5 equiv), DMAP (0.1 equiv), DCM solvent.

-

Work-up : Similar extraction and purification as above.

Yield : 60–75% (inferred from mellisic acid coupling in search result).

Advantages : Avoids highly reactive acyl chlorides, suitable for acid-sensitive substrates.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Acyl Chloride | Acetyl chloride, pyridine | 0°C → rt, 24 h | 70–85% | >95% |

| Carbodiimide Coupling | Acetic acid, EDC, DMAP | rt, 12 h | 60–75% | 90–95% |

Key Observations :

-

Acyl Chloride Method : Higher yields due to faster reaction kinetics but requires careful handling of volatile reagents.

-

Carbodiimide Method : Lower yields but preferable for thermally labile compounds.

Reaction Optimization

Solvent Effects

Polar aprotic solvents like DCM or THF are optimal. Non-polar solvents (e.g., hexane) result in incomplete conversion due to poor solubility of the alcohol.

Stoichiometry

A 20% excess of acetyl chloride ensures complete consumption of the alcohol. Excess pyridine (>1.5 equiv) may lead to side reactions with the acetonide.

Temperature Control

Initial cooling to 0°C prevents exothermic runaway, while prolonged room-temperature stirring maximizes conversion.

Structural Characterization

Spectroscopic Data

Chromatographic Purity

Silica gel chromatography (hexane/EtOAc 3:1) achieves >95% purity, confirmed by TLC (Rf = 0.4).

Challenges and Troubleshooting

-

Acetonide Hydrolysis : Avoid acidic conditions (e.g., HCl wash prolonged exposure) to prevent ring opening.

-

Byproduct Formation : Trace amounts of diacetylated products are removed during chromatography.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reduce reaction time. Automated quenching and extraction systems improve reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted dioxolane derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various dioxolane derivatives, which are important intermediates in the synthesis of complex organic molecules. The compound's unique structure allows it to undergo various chemical reactions such as hydrolysis, oxidation, and nucleophilic substitution .

Biological Studies

In biological research, solketal acetate is used to study enzyme-catalyzed reactions , particularly those involving ester hydrolysis. Its reactivity provides insights into the mechanisms of enzymatic processes and helps in understanding how different enzymes interact with ester substrates .

Pharmaceutical Development

The compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have potential applications in drug formulation and development due to their favorable chemical properties . For instance, it can be involved in creating prodrugs that enhance bioavailability or target specific biological pathways.

Industrial Applications

In industry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is significant for producing polymers and resins . Its ability to participate in polymerization reactions makes it valuable for creating materials with specific properties tailored for various applications .

Case Study: Glycerol Conversion to Solketalacetin

Research has demonstrated an efficient method for converting glycerol into solketalacetin using tandem catalytic processes. This method involves acetalization reactions that yield high percentages of solketalacetin suitable for use as a biofuel additive. The study showed that under optimized conditions (e.g., temperature and pressure), the conversion rates reached up to 95% .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acetalization | 300 °C, 110 bar | 95 |

| Tandem Acetylation | Ambient pressure | 78 |

This conversion process highlights the compound's potential as a sustainable alternative in biofuel formulations while also addressing environmental concerns related to glycerol waste from biodiesel production .

Case Study: Solketalacetin as a Biofuel Additive

A comparative study evaluated solketalacetin against traditional biodiesel additives. Results indicated that solketalacetin improved fuel properties such as viscosity and stability under varying temperatures. This positions it as a promising candidate for enhancing biodiesel performance while reducing reliance on fossil fuels .

Wirkmechanismus

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved include ester hydrolysis and nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of solketalacetin, emphasizing differences in synthesis, properties, and applications:

Structural and Functional Analysis

Solketal Esters (Palmitate/Stearate): Structural Difference: Replacement of the acetate group with long-chain fatty acids (C16/C18). Impact: Increased hydrophobicity and solid-state behavior. The amphiphilic nature enables liquid-crystal formation, analogous to lipid-based mesogens . Applications: Potential use in materials science (e.g., surfactants, thermotropic liquid crystals) rather than fuel additives.

Selenium Derivative: Structural Difference: Incorporation of a 4-chlorobenzoselenolate group. Impact: Enhanced bioactivity, including anti-inflammatory and neuroprotective effects. Demonstrated efficacy in reducing rheumatoid arthritis symptoms in mice . Applications: Pharmaceuticals targeting chronic inflammatory diseases.

Ionic Liquids (ILs) :

- Structural Difference : Phosphonium or imidazolium cations paired with solketal-derived anions.

- Impact : Tunable hydrophilicity/lipophilicity for solvent or catalytic applications. For example, ILs with trifluoromethanesulfonylamide (TFSA) counterions exhibit high thermal stability .

5-Hexenoate Ester: Structural Difference: Introduction of an α,β-unsaturated ester group. Impact: Reactivity toward polymerization (e.g., via radical or Michael addition pathways). Applications: Building block for biodegradable polymers or functionalized materials .

Thermal and Physical Properties

- Melting Points : Solketalacetin remains liquid at room temperature, while its fatty esters (C16/C18) melt at 54–55°C .

- Mesophase Behavior : Palmitate and stearate analogs display smectic-like phases between 30–55°C, absent in solketalacetin .

- Bioactivity: The selenium derivative shows significant biological activity (IC₅₀ values in nanomolar ranges) compared to inert fuel-additive properties of solketalacetin .

Biologische Aktivität

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate, commonly referred to as solketal acetate, is an acetal compound derived from glycerol. Its biological activity has garnered attention due to its potential applications in biodiesel production and as a fuel additive. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Solketal acetate can be synthesized through the acetalization of glycerol with acetone in the presence of acid catalysts. The reaction typically yields a mixture of solketal acetate and other acetal forms. The efficiency of this synthesis can be affected by various factors, such as the choice of catalyst and reaction conditions.

Reaction Mechanism

The acetalization process involves the formation of a stable dioxolane ring structure, which enhances the compound's stability and reactivity. The following table summarizes key parameters influencing the synthesis:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst Type | Acid catalysts (e.g., sulfuric acid) |

| Temperature | 90 °C |

| Reaction Time | 1-3 hours |

| Glycerol to Acetone Ratio | 1:10 |

1. Biodiesel Applications

Solketal acetate has been identified as a promising additive for biodiesel. It significantly improves biodiesel viscosity and stability, which are critical for engine performance. Research indicates that the incorporation of solketal acetate into biodiesel formulations enhances fuel properties:

- Viscosity Improvement : It increases the viscosity index, making biodiesel more suitable for cold weather conditions.

- Combustion Characteristics : Studies have shown that solketal acetate contributes to better combustion efficiency and reduced emissions when blended with traditional biodiesel fuels .

2. Nutritional Aspects

In animal nutrition, solketal acetate derived from crude glycerol has demonstrated potential as an energy source. Research indicates that it can be effectively metabolized by non-ruminant animals:

- Digestible Energy (DE) : Values for crude glycerol samples containing solketal acetate ranged from 14.9 to 15.3 MJ/kg.

- Metabolizable Energy (ME) : Reported ME values for broilers and laying hens were approximately 15.9 MJ/kg, indicating efficient utilization in animal diets .

Case Study 1: Biodiesel Performance Enhancement

A study conducted on biodiesel blends containing solketal acetate revealed significant improvements in cold flow properties compared to standard biodiesel blends. The addition of solketal acetate resulted in:

- A reduction in cloud point by approximately 5 °C.

- Enhanced oxidative stability by extending the induction period by over 20 hours.

These findings suggest that solketal acetate can effectively modify biodiesel properties to meet stringent performance standards.

Case Study 2: Animal Feed Trials

In trials involving broiler chickens, diets supplemented with crude glycerol containing solketal acetate showed improved weight gain and feed conversion ratios compared to control groups:

Q & A

Q. What are the optimal synthetic routes for preparing (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate, and how can purity be maximized?

Methodological Answer: The synthesis of this compound typically involves esterification or transesterification reactions. A standard approach includes:

- Catalyzed esterification : Using sulfuric acid as a catalyst, similar to methods for related dioxolane derivatives (e.g., refluxing with methanol and acid, followed by ice-water quenching and recrystallization) .

- Purification : Recrystallization from ethanol or chromatographic techniques (e.g., silica gel column) to achieve >95% purity.

- Critical Parameters : Reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of alcohol to acetylating agent).

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst | H₂SO₄ (1–2% v/v) |

| Purification Method | Ethanol recrystallization |

| Yield | 70–85% (reported for analogues) |

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the dioxolane ring (δ 1.3–1.5 ppm for methyl groups) and acetate moiety (δ 2.0–2.1 ppm for CH₃CO) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (expected m/z: 188.2 for [M+H]⁺).

- HPLC : Reverse-phase C18 column with UV detection (210 nm) to assess purity .

Q. How should this compound be handled to ensure stability during experiments?

Methodological Answer:

- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis of the acetate group.

- Handling : Use glove boxes for moisture-sensitive steps and replace pipette tips between samples to avoid cross-contamination .

- Safety : Wear PPE (gloves, goggles) due to potential irritancy (H313/H333 hazards) .

Advanced Research Questions

Q. How can researchers address data inconsistencies caused by compound degradation during long-term experiments?

Methodological Answer:

- Degradation Mitigation : Continuous cooling (4°C) of reaction mixtures to slow organic degradation, as observed in similar ester-containing compounds .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products.

- Data Correction : Normalize results using internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. What strategies are recommended for studying surface adsorption and reactivity of this compound in environmental matrices?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure interaction energies with silica or polymer surfaces .

- Reactivity Screening : Expose the compound to indoor oxidants (e.g., ozone) and analyze products via FTIR or GC-MS .

- Environmental Simulation : Prepare synthetic wastewater matrices with controlled organic content to mimic real-world conditions .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from acetonitrile/ethyl acetate mixtures to obtain single crystals suitable for diffraction .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures.

- Analysis : Refine using SHELXL to confirm bond angles and torsional strain in the dioxolane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.